2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol
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Overview
Description
2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10ClFNO2 This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a phenoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-5-chloro-4-fluorophenol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the ethylene oxide, followed by protonation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro and fluoro groups.
Major Products Formed
Oxidation: Formation of 2-(2-Amino-5-chloro-4-fluorophenoxy)acetaldehyde.
Reduction: Formation of 2-(2-Amino-5-chloro-4-fluorophenoxy)ethanamine.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-4-fluorophenol
- 2-Amino-5-chloro-4-fluorophenoxyacetic acid
- 2-Amino-5-chloro-4-fluorophenoxyethane
Uniqueness
2-(2-Amino-5-chloro-4-fluorophenoxy)ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C8H9ClFNO2 |
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Molecular Weight |
205.61 g/mol |
IUPAC Name |
2-(2-amino-5-chloro-4-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H9ClFNO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2 |
InChI Key |
HQFPKVGRCXFSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OCCO)N |
Origin of Product |
United States |
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